Product packaging for PRIMYCIN(Cat. No.:CAS No. 113441-12-6)

PRIMYCIN

Cat. No.: B1142422
CAS No.: 113441-12-6
M. Wt: 1078.42
Attention: For research use only. Not for human or veterinary use.
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Description

PRIMYCIN (CAS 113441-12-6) is a macrocyclic antibiotic with significant research interest due to its potent activity against contemporary multidrug-resistant Gram-positive bacteria. Recent re-evaluations of its in vitro activity confirm that this compound is highly effective against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Propionibacterium acnes . Its potency is notable, with MIC90 values reported as low as 0.06 µg/ml for staphylococci and 0.5-1 µg/ml for enterococci and streptococci . The compound demonstrates a concentration-dependent bactericidal effect and a low propensity for spontaneous resistance development, making it a promising candidate for investigating novel topical antimicrobial strategies . Studies on its mechanism of action indicate that this compound interacts with lipid building blocks of plasma membranes, such as oleic acid, forming molecular complexes stabilized by competitive hydrogen bonds, which is believed to disrupt essential cellular functions . Furthermore, genome mining analyses have identified silent this compound biosynthetic gene clusters in certain actinomycetes, highlighting its potential as a subject for research in microbial genetics and natural product biosynthesis . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

113441-12-6

Molecular Formula

C55H103N3O17

Molecular Weight

1078.42

Origin of Product

United States

Biosynthesis and Genetic Determinants of Primycin Production

Producer Organism Characterization

Saccharomonospora azurea, a Gram-positive bacterium belonging to the Actinomycetales, is the sole known producer of primycin in recent times. wikipedia.orgfishersci.nofishersci.cawikipedia.org Characterizing different strains of this species provides insights into the genetic basis of varying this compound production levels. wikipedia.orgwikipedia.org

Phylogenetic analysis using 16S rRNA gene sequencing has been instrumental in understanding the taxonomic position of Saccharomonospora azurea and its relationship to other species within the genus and family Pseudonocardiaceae. wikipedia.orgcharchem.orgnih.govnih.gov These analyses help to differentiate S. azurea strains and assess their genetic relatedness. Studies have shown that S. azurea strains can exhibit high levels of DNA-DNA relatedness, indicating their close evolutionary relationship. wikipedia.orgwikipedia.org Phylogenetic trees constructed using methods like the Maximum Likelihood criterion further illustrate the clustering of S. azurea strains. nih.gov

Comparative genomic studies between high- and low-primycin producing Saccharomonospora azurea strains, such as S. azurea SZMC 14600 (high producer) and S. azurea DSM 44631 (low producer), have been conducted to identify genetic differences potentially responsible for the variation in antibiotic yield. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org Transcriptomic analysis, which examines gene expression levels, has revealed a significant number of differentially expressed genes (DEGs) between these strains. wikipedia.orgwikipedia.orgfishersci.ca One study identified a total of 686 DEGs classified into diverse Cluster of Orthologous Groups (COGs). wikipedia.orgwikipedia.org These DEGs include genes associated with fatty acid synthesis, self-resistance mechanisms, and the regulation of secondary metabolism, suggesting that differences in these pathways contribute to the observed variations in this compound production. wikipedia.orgwikipedia.orgfishersci.ca

Here is a summary of differentially expressed genes identified in comparative transcriptomic analysis:

CategoryNumber of DEGs (Example)Potential Role in this compound ProductionSource
Fatty acid synthesisMentioned in textPrecursor supply wikipedia.orgwikipedia.org
Self-resistanceMentioned in textProtection against this compound toxicity wikipedia.orgwikipedia.org
Regulation of secondary metabolismMentioned in textControl of biosynthetic pathway activity wikipedia.orgwikipedia.org
Amino acid transport and metabolismAgmatinase (up-regulated)Conversion of this compound forms fishersci.ca
Two-component signal transduction systemHK and RR (up-regulated)Regulation of gene expression fishersci.caguidetopharmacology.org
TetR family transcriptional regulatorsOverexpressedRegulation of various processes fishersci.caguidetopharmacology.org

Elucidation of the this compound Biosynthetic Gene Cluster (PBGC)

The genetic blueprint for this compound biosynthesis resides within a specific region of the Saccharomonospora azurea genome known as the this compound biosynthetic gene cluster (PBGC). fishersci.caresearchgate.netnih.govsenescence.infolipidmaps.orghmdb.cawikidata.org Characterization of the PBGC has provided detailed information about the genes involved in the synthesis of this complex molecule. fishersci.caresearchgate.net

The core machinery of this compound biosynthesis is a type I polyketide synthase (PKS). fishersci.cawikipedia.orgnih.govnih.gov The PBGC of S. azurea contains the core genes encoding this modular enzyme complex. researchgate.netsenescence.infolipidmaps.org Type I PKSs are large multi-domain enzymes organized into modules, with each module typically responsible for one cycle of chain elongation and modification. fishersci.canih.gov The minimal composition of a type I PKS module includes a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. fishersci.canih.gov The this compound PKS has been predicted to be composed of one loading module and 18 separate extender modules, consistent with the structure of this compound. fishersci.canih.gov The substrate specificity of the AT domains within these modules determines which building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) are incorporated into the growing polyketide chain. fishersci.canih.gov Analysis of the AT domains in the this compound PKS revealed malonyl-CoA specificity at certain modules and methylmalonyl-CoA specificity at others. fishersci.canih.gov

Here is a summary of predicted AT domain substrate specificities in this compound PKS modules:

PKS Module(s)Predicted Substrate SpecificitySource
4-10, 12-16Malonyl-CoA fishersci.canih.gov
1-3, 11, 17Methylmalonyl-CoA fishersci.canih.gov
18Unusual substrate-specific motif nih.gov

In addition to the core PKS genes, the PBGC of Saccharomonospora azurea contains various accessory genes that play crucial roles in the biosynthesis, modification, and transport of this compound. fishersci.calipidmaps.org Genes encoding enzymes such as glycosyltransferase and agmatinase have been identified directly adjacent to the PKS genes within the cluster. fishersci.ca Glycosyltransferases are involved in the attachment of sugar moieties, and in the case of this compound biosynthesis, a glycosyltransferase is responsible for transferring an arabinosyl moiety onto hydroxyl groups of this compound isoforms. fishersci.ca Agmatinase, a member of the ureohydrolase superfamily, catalyzes the conversion between the guanidino and amino forms of this compound, a modification that can impact the molecule's properties. wikipedia.orgwikipedia.orgfishersci.ca The presence and function of these accessory genes highlight the intricate nature of the this compound biosynthetic pathway. The PBGC also includes genes related to transport and regulation. lipidmaps.org

The expression of genes within the this compound biosynthetic gene cluster is subject to transcriptional regulation, which contributes to controlling the level of this compound production. fishersci.cawikipedia.orgresearchgate.net Comparative transcriptomic analysis of high- and low-producing S. azurea strains has shed light on some of the regulatory mechanisms involved. wikipedia.orgwikipedia.orgfishersci.ca While the core PKS genes showed comparable expression levels between high and low producers, several other genes within or associated with the PBGC exhibited differential expression. fishersci.ca Notably, the agmatinase encoding gene was found to be significantly up-regulated in the high-primycin producer strain, suggesting its increased activity is important for optimal production or modification of this compound. fishersci.ca Furthermore, genes encoding components of two-component signal transduction systems (histidine kinase and response regulator), which are often involved in regulating secondary metabolism in bacteria, were also significantly up-regulated in the high-producing strain. fishersci.caguidetopharmacology.org TetR family transcriptional regulators, known to control various processes including antibiotic production, were also overexpressed in the high-primycin producer strains. fishersci.caguidetopharmacology.org These findings indicate that a complex network of regulatory genes influences this compound biosynthesis in S. azurea.

Enzymatic Pathways and Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps, utilizing specific starter and extender units. The core of the biosynthesis is carried out by a type I modular polyketide synthase. nih.gov

Characterization of Key Biosynthetic Enzymes (e.g., amine oxidase, amidohydrolase, acyl-CoA ligase, agmatinase)

Several key enzymes are involved in the formation of the this compound precursor molecules and post-PKS modifications. The 4-guanidinobutanoyl-CoA starter unit is derived from L-arginine through a three-step pathway catalyzed by amine oxidase, amidohydrolase, and acyl-CoA ligase enzymes. nih.govresearchgate.net

An amidinohydrolase enzyme, PriH, located within the this compound gene cluster and immediately adjacent to the PKS region, shares significant amino acid identity (56% identity, 76% similarity) with DstH, a characterized amidinohydrolase from the desertomycin (B81353) cluster. nih.gov These enzymes belong to the ureohydrolase superfamily and are implicated in cation binding and catalysis through conserved sequence motifs (xGGDH, DAHxD, and SxDxDxxDPxxxP). nih.gov Amidinohydrolases are responsible for catalyzing the conversion between guanidino and amino forms of marginolactones via nucleophilic attack on the amidino carbon. nih.govnih.gov The agmatinase encoding gene (EHK80172.1) is located at the 3' end of the this compound PKS. nih.gov

Acyl-CoA ligases are also crucial for the biosynthesis of polyketides, catalyzing the ATP-dependent conversion of fatty acids into fatty acyl-CoA thioesters. nih.govfrontiersin.org A medium chain fatty acyl-CoA ligase homologue, SamR0482, has been shown to generate extender units from fatty acids. researchgate.net

Proposed Pathways for Guanidinobutanoate Starter Unit Formation

The 4-guanidinobutanoyl-CoA starter unit for this compound biosynthesis originates from L-arginine. nih.govresearchgate.net This conversion is mediated by a dedicated three-enzyme pathway. The proposed steps involve the conversion of L-arginine by an arginine monooxygenase to 4-guanidinobutyramide, followed by the hydrolysis of 4-guanidinobutyramide to 4-guanidinobutyric acid by a 4-guanidinobutyramide hydrolase (amidohydrolase), and finally, the activation of 4-guanidinobutyric acid to 4-guanidinobutanoyl-CoA by a 4-guanidinobutanoate:CoA ligase (acyl-CoA ligase). nih.govresearchgate.netnii.ac.jp The activated 4-guanidinobutanoyl group is then transferred to the loading acyl carrier protein (ACP) domain of the this compound PKS by an ACP S-malonyltransferase. nih.govresearchgate.net

Incorporation of Alkylmalonyl-CoA Extender Units

This compound incorporates unusual alkylmalonyl-CoA extender units, specifically butylmalonyl-CoA, and potentially similar 6- and 7-carbon alkylmalonyl-CoA units. researchgate.netnih.gov While typical polyketide synthases utilize malonyl- and methylmalonyl-CoA, the this compound PKS incorporates these more exotic building blocks. researchgate.netnih.gov The assembly of such unusual extender units can occur via different pathways, including those independent of crotonyl-CoA reductase/carboxylase (CCRC) homologues. nih.gov Acyl-CoA carboxylase is responsible for the assembly of unusual alkylmalonyl-CoA extender units incorporated into this compound molecules. researchgate.net The substrate specificity of the this compound PKS chain elongation is determined by its acyltransferase (AT) domains. nih.gov Analysis of the AT domains in the this compound PKS revealed malonyl-CoA specific AT domains in modules 4-10 and 12-16, and methylmalonyl-CoA specific motifs in modules 1-3, 11, and 17. nih.gov

Biotechnological Approaches for Enhanced this compound Production

Enhancing the production of this compound involves various biotechnological strategies aimed at optimizing the host strain and the biosynthetic pathway.

Strain Improvement Strategies for Optimized Yields

Classical strain improvement programs have been used to enhance antibiotic production, although they often have limitations. researchgate.net For this compound production by Saccharomonospora azurea, empirical optimization of complex fermentation media has been employed. researchgate.net Studies have investigated the effect of various fatty acids on this compound production, identifying palmitic acid as a better alternative to stearic acid at specific concentrations. researchgate.net For instance, a concentration of 4.5 g/L palmitic acid proved effective in enhancing this compound content. researchgate.net

Transcriptomic analysis comparing high- and low-primycin producing strains of S. azurea has identified differentially expressed genes (DEGs) related to fatty acid synthesis, self-resistance, regulation of secondary metabolism, and the agmatinase encoding gene. nih.govnih.gov These findings provide potential targets for targeted strain improvement. nih.gov

Genetic Engineering for Overexpression of Biosynthetic Genes

Genetic engineering techniques allow for the manipulation of genes responsible for antibiotic biosynthesis to improve production. researchgate.net Overexpression of genes encoding rate-limiting enzymes in biosynthetic pathways is a common strategy in metabolic engineering to increase product yield. wikipedia.org

Heterologous Expression Systems for this compound Pathway Reconstruction

Heterologous expression, the process of expressing genes or gene clusters in a host organism that does not naturally contain them, is a valuable strategy for enhancing the production and enabling the engineering of natural product biosynthetic pathways. uni.lufishersci.se This approach allows for the study and manipulation of biosynthetic gene clusters in a more tractable host, potentially leading to increased yields or the generation of novel analogs.

While the general principles and successful applications of heterologous expression systems for large polyketide biosynthetic gene clusters, such as those utilizing Streptomyces artificial chromosome (SAC) vectors in hosts like Streptomyces lividans and Streptomyces coelicolor, have been demonstrated uni.lufishersci.se, specific detailed research findings on the successful heterologous expression specifically of the entire this compound biosynthetic gene cluster are limited in the provided information. The characterization of the this compound PBGC in S. azurea provides the genetic blueprint necessary for such endeavors lipidmaps.orgguidetopharmacology.org, and the potential for activating silent this compound BGCs identified in other Pseudonocardiaceae species suggests opportunities for heterologous expression or alternative activation strategies. guidetopharmacology.org

Metabolic Flux Analysis and Precursor Feeding Strategies

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantitatively analyze the flow of metabolites through intracellular metabolic networks. nih.govnih.govuni.lufishersci.ca By using stable isotope-labeled tracers, such as 13C-labeled glucose, and employing analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), researchers can measure the isotopic labeling patterns of metabolites and infer the rates of metabolic reactions (fluxes). nih.govuni.lunih.gov MFA can provide crucial insights into the metabolic state of a cell, identify bottlenecks in biosynthetic pathways, and guide metabolic engineering efforts aimed at improving the production of desired compounds. nih.gov

Precursor feeding strategies involve supplementing the fermentation medium with specific metabolic precursors to increase their availability to the biosynthetic pathway and thereby enhance the production of the target metabolite. wikipedia.orguni.lu Research on this compound production by Saccharomonospora azurea has explored the impact of feeding various fatty acids on antibiotic yield. wikipedia.orgatamankimya.com These studies are based on the understanding that fatty acids can serve as carbon sources and provide precursor acyl-CoAs through β-oxidation, which can then be utilized by the PKS machinery. nih.govnih.gov

Experimental findings have demonstrated that the type and concentration of fatty acids in the fermentation medium significantly influence this compound production. For instance, studies comparing the effect of different fatty acids, such as stearic acid (C18:0), palmitic acid (C16:0), lauric acid (C12:0), capric acid (C10:0), enanthic acid (C7:0), caproic acid (C6:0), and butyric acid (C4:0), have shown varying degrees of effectiveness. wikipedia.org Notably, palmitic acid was found to be a more effective precursor for this compound production compared to stearic acid across tested concentrations, with an optimal concentration of 4.5 g/L yielding favorable results. wikipedia.org

The following table summarizes experimental data on the effect of various fatty acids on this compound production by S. azurea at different concentrations:

Fatty AcidConcentration (g/L)This compound Concentration (mg/L) at Day 6 (Example Data)
Stearic acid3.0Data not available in snippets
Stearic acid4.5Data not available in snippets
Stearic acid6.0Data not available in snippets
Palmitic acid3.0Data not available in snippets
Palmitic acid4.5~1173 ± 66.22 (High-producer strain) nih.gov
Palmitic acid6.0Data not available in snippets
Lauric acid3.0Data not available in snippets
Capric acid3.0Data not available in snippets
Enanthic acid3.0Data not available in snippets
Caproic acid3.0Data not available in snippets
Butyric acid3.0Data not available in snippets

This compound is a 36-membered marginolactone antibiotic produced by Saccharomonospora azurea, a Gram-positive filamentous bacterium. researchgate.netnih.gov It is known for its high antimicrobial activity against Gram-positive bacteria, including multidrug-resistant strains, and some yeasts and filamentous fungi. nih.govd-nb.info Unlike many other antibiotics, this compound's mechanism of action primarily targets the cell membrane. researchgate.netakjournals.com

Molecular Mechanism of Action of this compound

The molecular mechanism of action of this compound is centered on its interaction with cellular membranes, leading to disruption of essential membrane functions. researchgate.netakjournals.com

Primary Cellular Targets of this compound Activity

This compound's primary cellular targets are the plasma membranes of susceptible microorganisms. researchgate.netakjournals.com

Interaction with Bacterial Plasma Membranes

Studies have shown that this compound interacts directly with the plasma membrane of bacteria and fungi. researchgate.netakjournals.com This interaction is crucial for its antibacterial effect, which involves the disruption of the membrane potential. researchgate.netakjournals.com Optical density measurements and transmission electron microscopy have indicated that this compound kills bacterial cells without causing lysis, further supporting a membrane-targeted effect. researchgate.netakjournals.com Electron microscopy images of treated Staphylococcus aureus cells revealed damaged cell membranes beneath an intact cell wall. akjournals.com

Modulation of Membrane Fluidity and Permeability

This compound treatment has been observed to modulate membrane fluidity and permeability. In Candida albicans, this compound treatment induced an enhanced membrane fluidity and altered plasma membrane dynamics. akjournals.com This was measured using fluorescence anisotropy with a TMA-DPH probe, which showed lower anisotropy in treated cells compared to controls, indicating increased mobility of the fluorophore anchored in the phospholipid head groups. d-nb.info The alteration in membrane dynamics can lead to a loss of the membrane's barrier function, resulting in the efflux of intracellular materials. akjournals.com Conversely, saturation transfer EPR measurements in Candida albicans suggested a "rigidizing" effect of this compound on the plasma membrane, potentially due to complex formation with fatty acid molecules. researchgate.net This indicates that the effect on fluidity might depend on the specific membrane composition.

The increased permeability caused by this compound leads to the leakage of intracellular components. akjournals.com In erythrocytes and artificial lipid bilayer membranes, this compound increased permeability to alkali cations. nih.gov

Evidence for Ionophoric Properties in Membrane Systems

This compound has been suggested to act as an ionophore in membrane systems. d-nb.info Studies on artificial lipid bilayer membranes have shown that this compound can increase electric conduction, suggesting the formation of ion-conducting channels. nih.gov This effect on ion transport has also been observed in biological membranes, including erythrocytes and mitochondria. sav.sknih.gov this compound increased the permeability of erythrocytes to alkali cations with a specific selectivity sequence. nih.gov In rat liver mitochondria, this compound at certain concentrations acted like an ionophore, increasing the permeability of the inner membrane to specific ions like K+, Na+, and Tris+. nih.gov At higher concentrations, it altered permeability without drastically changing the membrane structure itself. nih.gov The amphiphilic nature of this compound, with a lactone ring, a sugar, and a positively charged guanidine (B92328) group, supports its ability to interact with and potentially form channels within lipid bilayers. sav.sk

Specific Binding Interactions and Conformational Effects

This compound's interaction with membranes involves specific binding to membrane constituents.

Complex Formation with Membrane Constituents (e.g., ergosterol (B1671047) in fungi, fatty acids)

This compound forms molecular complexes with components of the cell membrane. In fungi, a significant interaction occurs with ergosterol, the main fungal sterol. researchgate.netnih.gov This interaction is crucial for the effect of this compound in treating fungal infections. researchgate.net The complex formation between this compound and ergosterol has been shown to have a 1:1 stoichiometry. researchgate.netnih.gov While the enthalpy change during this complex formation is low, the interaction is entropy-driven, suggesting that the destruction of the solvation shell of the interacting molecules plays a role. researchgate.netnih.gov This entropy-driven interaction leads to a high temperature dependence, where the effect of this compound on cell membranes increases with rising temperature. researchgate.netnih.gov

This compound also interacts with fatty acids, which are key components of cell membranes. researchgate.netresearchgate.net Complex formation between this compound and fatty acid molecules, such as oleic acid, has been investigated, highlighting the presence of interactions stabilized by hydrogen bonds. researchgate.net These interactions can lead to the formation of new spatial structures, potentially destroying the plasma membrane integrity and its barrier function in a concentration-dependent manner. researchgate.net The ability of this compound to form complexes with fatty acid molecules may contribute to its "rigidizing" effect on the membrane observed in some studies. researchgate.net The composition of the plasma membrane, including its sterol and fatty acid content, influences the mode of action and susceptibility to this compound. akjournals.com

Impact on Ribosomal Function and Protein Synthesis (if applicable, based on macrolide class; needs care with citations to avoid over-speculation beyond snippets)

While this compound is classified as a macrolide lactone antibiotic nih.govd-nb.info, and some macrolides are known to inhibit protein synthesis by binding to ribosomes wikipedia.orgscispace.com, novel investigations suggest that this compound primarily acts by disorganizing cell membranes. researchgate.net Studies on Staphylococcus aureus have shown that the bactericidal effect of this compound was less influenced by protein synthesis inhibition, indicating that its action does not depend on metabolic activity related to protein synthesis. researchgate.netakjournals.com This contrasts with antibiotics that directly target protein synthesis. Therefore, based on the available information, the primary mechanism of action of this compound appears to be membrane disruption rather than direct inhibition of ribosomal function or protein synthesis.

Molecular Mechanism of Action of Primycin

Cellular Responses to PRIMYCIN Exposure

Exposure to this compound elicits distinct cellular responses in bacteria, primarily centered around the integrity and function of the cell membrane.

Effects on Bacterial Growth and Viability Beyond Direct Target Inhibition

This compound demonstrates bactericidal activity against both exponentially growing and growth-arrested Staphylococcus aureus cultures. researchgate.netakjournals.comnih.gov While the bactericidal action is slower against growth-arrested cultures compared to exponentially growing ones, its effectiveness is less influenced by stringent response or protein synthesis inhibition, indicating that its action does not depend on metabolic activity. researchgate.netakjournals.comnih.gov However, factors significantly affecting the cytoplasmic membrane, such as uncoupling of the membrane potential or low temperature, can predominantly slow or almost stop the killing of bacteria. researchgate.netakjournals.comnih.gov This suggests that the antibacterial action is strongly influenced by membrane fluidity and the disruption of membrane potential. researchgate.netakjournals.comnih.gov this compound kills bacterial cells without causing lysis. researchgate.netakjournals.comnih.gov

Data on the effectiveness of this compound against different bacterial strains highlights its potency against Gram-positive bacteria. nih.gov

Bacterial SpeciesMIC90 (µg/ml)MBC90 (µg/ml)
Staphylococci0.060.25-2
Enterococci0.5-10.25-2
Streptococci0.5-10.25-2
P. acnes0.5-10.25-2
Gram-negative isolates>64>64
MRSASlightly higher activity than mupirocin (B1676865)-
Mupirocin-resistant strainsInhibited-

This compound's bactericidal effect is concentration-dependent in time-kill experiments. nih.gov Furthermore, studies suggest a low potential for resistance development, with spontaneous resistant mutants not emerging readily and resistance developing slowly through serial passaging. nih.gov Interestingly, passaged S. aureus strains showing increased this compound MIC values also exhibited elevated vancomycin (B549263) and daptomycin (B549167) MIC values, potentially related to the development of a vancomycin-intermediate phenotype. nih.gov

Morphological and Ultrastructural Changes in Treated Cells

This compound treatment induces observable morphological and ultrastructural changes in bacterial and fungal cells. In Staphylococcus aureus, optical density measurements and transmission electron microscopy confirm that this compound kills cells without lysis. researchgate.netakjournals.comnih.gov Transmission electron microscopy images of this compound-treated S. aureus show discontinuities of the cytoplasmic membrane, pointing to membrane damage. akjournals.com

In Candida albicans, this compound treatment can lead to pronounced alterations and distortion of cell shape and surface. d-nb.info Some cells may display deep depressions in the cell wall, while others become deformed with thread-like formations visible, potentially due to the efflux of substances through the plasma membrane. d-nb.info Depending on the concentration, C. albicans cells have exhibited unipolar budding, pseudohyphae formation, and a rough cell surface visualized by scanning electron microscopy. d-nb.info These morphological changes suggest an impairment of the cell division machinery, leading to the formation of aberrant septa on the cell wall. researchgate.net

Electron paramagnetic resonance (EPR) spectroscopy studies on Candida albicans have investigated this compound-induced changes in plasma membrane dynamics. researchgate.netnih.gov These studies revealed a significant reduction in phospholipid flexibility after this compound treatment, indicating a "rigidizing" effect on the plasma membrane. researchgate.netnih.gov This effect may arise from this compound's ability to form complexes with membrane constituent fatty acid molecules, altering the structure of phospholipids (B1166683) in the hydrophobic region. researchgate.netnih.gov

Comparative Analysis of this compound's Molecular Mechanism with Other Macrolide Antibiotics

Macrolide antibiotics are generally characterized by a macrolactone ring and inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govmdpi.com This binding typically inhibits translocation or stimulates the dissociation of peptidyl-tRNA from ribosomes. nih.gov Macrolides are often bacteriostatic, although some can be bactericidal at high concentrations. nih.gov Resistance to macrolides commonly involves ribosomal modification (e.g., methylation of 23S rRNA by erm genes), efflux pumps (mef genes), or drug inactivation. nih.govmdpi.complos.orgfrontiersin.org These resistance mechanisms often confer cross-resistance to lincosamides and streptogramin B (MLSB phenotype). nih.govmdpi.complos.orgfrontiersin.org

In contrast to the ribosomal target of many macrolides, this compound's primary mechanism of action appears to be membrane-targeted. researchgate.netakjournals.comresearchgate.net While classified as a macrolide lactone antibiotic d-nb.infoakjournals.com, its proposed mechanism involving membrane penetration and ion channel formation sav.sk differentiates it from the typical protein synthesis inhibition seen with macrolides like erythromycin (B1671065) or spiramycin. nih.gov This distinct membrane activity may explain its effectiveness against growth-arrested bacteria and its activity against some multi-resistant strains that have developed resistance through ribosomal modification or efflux mechanisms targeting ribosomal inhibitors. The "rigidizing" effect on the plasma membrane observed with this compound researchgate.netnih.gov is also a different mode of interaction compared to the ribosomal binding of classical macrolides.

FeatureThis compoundTypical Macrolide Antibiotics (e.g., Erythromycin, Spiramycin)
Primary TargetBacterial Cell Membrane researchgate.netakjournals.comresearchgate.net50S Ribosomal Subunit nih.govmdpi.com
Proposed Mechanism of ActionMembrane penetration, Ion channel formation, Membrane fluidity alteration researchgate.netsav.sknih.govInhibition of protein synthesis (translocation, peptidyl-tRNA dissociation) nih.gov
Activity on Growth-Arrested CellsBactericidal researchgate.netakjournals.comnih.govGenerally less effective, often requires active metabolism researchgate.netakjournals.com
Effect on Cell IntegrityKills without lysis researchgate.netakjournals.comnih.govVaries; some may induce lysis depending on mechanism
Common Resistance MechanismsLess data available; potential links to vancomycin-intermediate phenotype observed nih.govRibosomal modification (erm genes), Efflux pumps (mef genes), Drug inactivation nih.govmdpi.complos.orgfrontiersin.org

This comparative analysis highlights that despite being classified as a macrolide lactone, this compound exhibits a distinct mechanism of action primarily focused on the bacterial membrane, which confers unique properties such as activity against non-dividing cells and potentially a different resistance profile compared to macrolides targeting protein synthesis.

Antimicrobial Activity Profile of Primycin in Vitro and Mechanistic

Spectrum of Activity Against Gram-Positive Bacteria

Primycin possesses high efficacy against prevalent Gram-positive pathogens, including recently emerged multiresistant strains. pte.hunih.gov Its spectrum and efficacy against Gram-positive bacteria have been reported to be superior to several widely used topical agents and even to vancomycin (B549263) in some cases. pte.hu

Efficacy Against Staphylococcus Species (including Methicillin-Resistant S. aureus)

This compound shows high efficacy against Staphylococcus species. pte.hu Studies have demonstrated its activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). unideb.hu this compound has been found to be slightly more effective in vitro than mupirocin (B1676865) against MRSA. pte.hu Notably, this compound exhibits high susceptibility against mupirocin-resistant S. aureus strains, suggesting its potential in addressing mupirocin resistance. pte.hu In one study, this compound inhibited all 20 tested MRSA isolates uniformly with a MIC value of 0.06 μg/ml. pte.hu Time-kill curves indicate concentration-dependent bactericidal activity against S. aureus. pte.hu this compound also preserved its bactericidal activity against growth-arrested S. aureus cultures. researchgate.netakjournals.comresearchgate.net

Staphylococcus Species MIC90 (μg/ml) MBC90 (μg/ml) Notes Source
Staphylococcus spp. 0.06 0.25-2 Including MRSA and MRCNS pte.hunih.gov
MRSA clinical isolates 0.06 - Uniform MIC value observed in one study pte.hu

Efficacy Against Enterococcus Species (including Vancomycin-Resistant Enterococci)

This compound is effective against Enterococcus species, including vancomycin-resistant enterococci (VRE). pte.hunih.govgoogle.com While some earlier literature suggested only moderate efficacy against enterococci google.com, more recent studies indicate high efficacy against current populations, including VRE. pte.hunih.gov The MIC90 value for Enterococcus spp. has been reported as 0.5 μg/ml. pte.hu this compound was rapidly bactericidal against E. faecalis in time-kill experiments at concentrations four and eight times the MIC. pte.hu

Enterococcus Species MIC90 (μg/ml) MBC90 (μg/ml) Notes Source
Enterococcus spp. 0.5 0.25-2 Including VRE pte.hunih.gov
E. faecalis - - Rapidly bactericidal pte.hu

Efficacy Against Streptococcus Species (including Penicillin-Resistant S. pneumoniae)

This compound demonstrates efficacy against Streptococcus species, including penicillin-resistant Streptococcus pneumoniae. pte.hunih.govgoogle.com The MIC90 value for Streptococcus spp. is reported to be 0.5-1 μg/ml. pte.hu this compound proved to be bactericidal at concentrations equal to the MICs for streptococci. pte.hu Time-kill studies showed that this compound was rapidly bactericidal against S. pneumoniae. pte.hu

Streptococcus Species MIC90 (μg/ml) MBC90 (μg/ml) Notes Source
Streptococcus spp. 0.5-1 0.25-2 Including PRSP pte.hunih.gov
S. pneumoniae - - Rapidly bactericidal pte.hu

Activity Against Other Gram-Positive Pathogens (e.g., P. acnes, Listeria monocytogenes, Bacillus subtilis)

This compound also exhibits activity against other Gram-positive pathogens such as Propionibacterium acnes (P. acnes), Listeria monocytogenes, and Bacillus subtilis. pte.hunih.govnih.govgoogle.com High efficacy against P. acnes has been noted, which may offer an advantage over mupirocin in dermatologic applications as P. acnes possesses primary resistance to mupirocin. pte.hu The MIC90 value for P. acnes is 0.5-1 μg/ml. pte.hu Crystalline this compound has shown activity against Listeria monocytogenes with MICs of 0.12-0.5 μg/ml. nih.govgoogle.com Bacillus subtilis has also been found to be sensitive to this compound, proving more sensitive than staphylococcus strains in disc agar (B569324) diffusion assays. nih.govgoogle.com this compound increased the permeability of Bacillus subtilis cell membranes. researchgate.net

Other Gram-Positive Pathogens MIC90 (μg/ml) MBC90 (μg/ml) Notes Source
P. acnes 0.5-1 0.25-2 High efficacy, advantage over mupirocin pte.hunih.gov
Listeria monocytogenes 0.12-0.5 - Activity observed nih.govgoogle.com
Bacillus subtilis - - Sensitive, membrane permeability increased researchgate.netnih.govgoogle.com

Activity Against Gram-Negative Bacteria: Observed Lack of Efficacy and Mechanistic Implications

This compound consistently shows no activity against Gram-negative bacteria. pte.hunih.govunideb.hugoogle.com Growth of various Gram-negative clinical isolates, including Klebsiella spp., Escherichia coli, Pseudomonas aeruginosa, and Proteus spp., was not inhibited even at the highest concentrations tested (MIC > 64 μg/ml). pte.hunih.gov

The lack of efficacy against Gram-negative bacteria is attributed to their distinct cell envelope structure. Gram-negative bacteria possess an outer membrane external to the peptidoglycan layer, which is absent in Gram-positive bacteria. mdpi.comnih.gov This outer membrane acts as a barrier, limiting the access of many antibiotics, including larger molecules like macrolides such as this compound, to their target sites within the cell membrane or cell wall. mdpi.com While this compound's mechanism involves disrupting the cell membrane pte.huresearchgate.netakjournals.comresearchgate.net, the outer membrane of Gram-negative bacteria effectively prevents this compound from reaching this target.

Antifungal Activity of this compound

This compound exhibits moderate antifungal activity against certain fungi, including yeasts and filamentous fungi, particularly at higher concentrations. microbiologyresearch.orgakjournals.com Studies have investigated its activity against clinically important fungi, such as Candida albicans and Candida glabrata. microbiologyresearch.orgmicrobiologyresearch.org this compound completely inhibited the growth of C. albicans (MIC 64 μg/ml) and C. glabrata (MIC 32 μg/ml) in one study. microbiologyresearch.orgmicrobiologyresearch.org It also showed effectiveness against Paecilomyces variotii (MIC 2 μg/ml) but had little effect on Aspergillus fumigatus, Aspergillus flavus, or Rhizopus oryzae (MICs > 64 μg/ml). microbiologyresearch.orgmicrobiologyresearch.org

The antifungal activity of the this compound complex can be dependent on the proportions of its constituents. nih.govresearchgate.net For instance, one study found varying MIC100 values for C. albicans depending on whether the whole complex or its main components (A1, A2, C1) were tested, suggesting that the biological activity is highly influenced by the composition. nih.govresearchgate.net

This compound's interaction with the fungal plasma membrane has been demonstrated. researchgate.netnih.govresearchgate.net Studies using electron paramagnetic resonance (EPR) spectroscopy have shown that this compound treatment can alter the phase transition temperatures and molecular motions of the fungal plasma membrane, suggesting the presence of a non-physiological gel phase. nih.gov This indicates a direct interaction with and disruption of the fungal membrane, similar to its proposed mechanism in bacteria.

Interactions between this compound and different statins have also been investigated for their effects against clinically important fungi. When this compound was combined with certain statins like fluvastatin, lovastatin, or simvastatin, synergistic and additive effects were observed, leading to enhanced inhibition and reduced concentrations needed to block fungal growth. microbiologyresearch.orgmicrobiologyresearch.org

Fungal Species This compound MIC (μg/ml) Notes Source
Candida albicans 64 Complete growth inhibition microbiologyresearch.orgmicrobiologyresearch.org
Candida glabrata 32 Complete growth inhibition microbiologyresearch.orgmicrobiologyresearch.org
Paecilomyces variotii 2 Very effective microbiologyresearch.orgmicrobiologyresearch.org
Aspergillus fumigatus >64 Little effect microbiologyresearch.orgmicrobiologyresearch.org
Aspergillus flavus >64 Little effect microbiologyresearch.orgmicrobiologyresearch.org
Rhizopus oryzae >64 Little effect microbiologyresearch.orgmicrobiologyresearch.org
Candida albicans 33erg+ (complex) 32 MIC100, dependent on constituent proportions nih.govresearchgate.net
Candida albicans 33erg+ (A1) 32 MIC100 nih.govresearchgate.net
Candida albicans 33erg+ (A2) 2 MIC100 nih.govresearchgate.net
Candida albicans 33erg+ (C1) 64 MIC100 nih.govresearchgate.net

Activity Against Candida albicans and Other Fungal Species

This compound has demonstrated in vitro antifungal activity against a range of human pathogenic Candida species. Studies have investigated its efficacy against Candida albicans and other Candida species using techniques such as microdilution. d-nb.infonih.govmicrobiologyresearch.org

Research indicates that this compound can completely inhibit the growth of Candida albicans and Candida glabrata, albeit at different minimum inhibitory concentrations (MICs). For instance, one study reported an MIC of 64 µg/ml for C. albicans and 32 µg/ml for C. glabrata. nih.govmicrobiologyresearch.org this compound has also shown effectiveness against Paecilomyces variotii with a lower MIC of 2 µg/ml. nih.govmicrobiologyresearch.org However, its activity is limited against species like Aspergillus fumigatus, Aspergillus flavus, and Rhizopus oryzae, with MICs exceeding 64 µg/ml. nih.govmicrobiologyresearch.org

Studies on clinical isolates of C. albicans have shown susceptibility to this compound, with no this compound-resistant strains detected in one investigation involving 74 clinical isolates. d-nb.info The MICs for these clinical isolates were primarily 16 µg/ml and 32 µg/ml. d-nb.info

Fungal Species This compound MIC (µg/ml) Source
Candida albicans 64 d-nb.infonih.govmicrobiologyresearch.org
Candida glabrata 32 nih.govmicrobiologyresearch.org
Paecilomyces variotii 2 nih.govmicrobiologyresearch.org
Aspergillus fumigatus >64 nih.govmicrobiologyresearch.org
Aspergillus flavus >64 nih.govmicrobiologyresearch.org
Rhizopus oryzae >64 nih.govmicrobiologyresearch.org

Role of Ergosterol (B1671047) in Antifungal Mechanism

The antifungal mechanism of this compound involves interaction with the fungal plasma membrane, particularly with ergosterol. d-nb.infonih.govresearchgate.net Ergosterol is a crucial sterol in the cell membranes of fungi, analogous to cholesterol in mammalian cells. lipidmaps.orgfishersci.canih.gov

Direct interaction between this compound and the plasma membrane has been demonstrated using Candida albicans strains with and without ergosterol. d-nb.inforesearchgate.net An ergosterol-producing strain (33erg+) showed higher sensitivity to this compound compared to an ergosterol-less mutant (erg-2), indicating the significance of plasma membrane composition in this compound's mode of action. d-nb.inforesearchgate.net The growth inhibition concentration for the 33erg+ strain was lower (64 µg/ml) than that for the erg-2 mutant (128 µg/ml). researchgate.net

This compound treatment has been shown to induce enhanced membrane fluidity and alter plasma membrane dynamics in C. albicans. d-nb.infoakjournals.com This disruption leads to the loss of the plasma membrane's barrier function, resulting in the leakage of intracellular components. d-nb.infoakjournals.com The interaction between this compound and ergosterol involves the formation of complexes, validated to have a 1:1 stoichiometry. nih.govresearchgate.net This complex formation is primarily driven by entropy, suggesting that the interaction increases with rising temperature, which could be particularly relevant in the context of fevered bodies during infection. nih.govresearchgate.net The membrane disorganization is thought to be due to the ergosterol-primycin binding, potentially stabilized by hydrogen bonds. researchgate.netresearchgate.net

This mechanism of membrane disruption by binding to ergosterol is similar to that of polyene antifungal antibiotics like amphotericin B and nystatin, although this compound is classified as a non-polyene macrolide lactone antibiotic. d-nb.infolipidmaps.orgfishersci.camims.com

Bactericidal vs. Bacteriostatic Action and Concentration Dependence

This compound exhibits concentration-dependent bactericidal activity against Gram-positive bacteria. nih.govpte.huakjournals.com This means that the rate and extent of bacterial killing increase with increasing this compound concentration. ucla.edu

Time-kill studies have demonstrated that this compound can achieve a significant reduction in bacterial counts (e.g., >3 log10 decrease) within a few hours at concentrations above the minimum bactericidal concentration (MBC). pte.huakjournals.com For instance, against Staphylococcus aureus, this compound at concentrations four and eight times the MIC resulted in a >3 log10 decrease in CFU by 24 hours. pte.hu Against Streptococcus pneumoniae and Enterococcus faecalis, this level of killing was achieved more rapidly, within 2 hours, at concentrations four and eight times the MIC. pte.hu

A notable characteristic of this compound is its ability to maintain bactericidal activity against growth-arrested Staphylococcus aureus cultures. akjournals.comresearchgate.netresearchgate.net This suggests that its mechanism of action does not solely rely on bacterial cell division or metabolic activity. akjournals.comresearchgate.netresearchgate.net The bactericidal effect against non-dividing bacteria is considered advantageous and is often observed with agents that target the cell membrane. researchgate.netresearchgate.net this compound kills bacterial cells without causing lysis, as observed in optical density measurements and transmission electron microscopy. akjournals.comresearchgate.netresearchgate.net This membrane-targeted effect appears to involve the disruption of membrane potential and is influenced by membrane fluidity. researchgate.netresearchgate.net

The bactericidal effect is concentration-dependent, as evidenced by the faster killing observed at higher multiples of the MBC in time-kill assays. pte.huakjournals.com

Bacterial Species This compound MBC Range (µg/ml) Bactericidal Effect Concentration Dependence
Staphylococcus spp. 0.25 - 2 Bactericidal Concentration-dependent
Enterococcus spp. 0.25 - 2 Bactericidal Concentration-dependent
Streptococcus spp. 0.25 - 2 Bactericidal Concentration-dependent
Propionibacterium acnes 0.25 - 2 Bactericidal Concentration-dependent

Synergistic Interactions with Other Antimicrobial Agents

This compound has shown potential for synergistic interactions with other antimicrobial agents, particularly with statins and vancomycin. d-nb.infonih.govmicrobiologyresearch.orgresearchgate.netresearchgate.net

In vitro studies have investigated the interactions between this compound and various statins, including fluvastatin, simvastatin, atorvastatin, rosuvastatin, and lovastatin, against clinically important fungi. nih.govmicrobiologyresearch.org When this compound was combined with fluvastatin, lovastatin, or simvastatin, both synergistic and additive effects were observed. nih.govmicrobiologyresearch.org These combinations resulted in enhanced inhibition of fungal growth, allowing for lower concentrations of both this compound and the statin to achieve complete growth inhibition. nih.govmicrobiologyresearch.org This suggests that combining this compound with certain statins could be a strategy to improve antifungal efficacy and potentially reduce the required concentrations of each agent.

This compound has also been noted to have a potentially synergistic effect with vancomycin against Gram-positive bacteria. researchgate.netresearchgate.net While checkerboard interaction assays with neomycin and polymyxin (B74138) B did not detect synergy with this compound against representative bacterial strains, the potential for synergy with other classes of antibiotics, such as vancomycin, has been suggested. pte.huresearchgate.net The observed correlation between increased this compound MIC values and elevated vancomycin and daptomycin (B549167) MIC values in serially passaged S. aureus strains might be related to the development of a vancomycin-intermediate phenotype, hinting at complex interactions that warrant further investigation. nih.gov

Synergistic interactions can be beneficial by broadening the spectrum of activity and potentially allowing for lower doses of the combined agents, which might reduce toxicity or the development of resistance. nih.gov

Mechanisms of Bacterial Resistance to Primycin

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent ability of certain bacterial species to resist the effects of antibiotics due to their natural genetic, structural, or physiological characteristics. microbeonline.com This type of resistance is consistently inherited through chromosomal gene transfer and is independent of prior antibiotic exposure. microbeonline.com

Outer Membrane Permeability Barriers in Gram-Negative Bacteria

A key intrinsic resistance mechanism in Gram-negative bacteria is the presence of their outer membrane. microbeonline.comnih.govresearchgate.net This outer membrane acts as a selective barrier, controlling the passage of molecules, including antibiotics, into and out of the cell. researchgate.net The composition and structure of the outer membrane can vary among different Gram-negative species, contributing to differing levels of intrinsic resistance. researchgate.net For many antibiotics, including some that are effective against Gram-positive bacteria, the outer membrane of Gram-negative bacteria presents a significant hurdle, limiting their ability to reach intracellular targets. microbeonline.comnih.gov This impermeability is a primary reason why Gram-negative bacteria are intrinsically resistant to certain classes of antibiotics. nih.gov

Acquired Resistance Mechanisms

Acquired resistance occurs when bacteria that were previously susceptible to an antibiotic develop resistance. journalagent.com This can happen through genetic changes, such as spontaneous mutations in the bacterial chromosome or the acquisition of foreign resistance genes through horizontal gene transfer (e.g., via plasmids, transposons, or bacteriophages). journalagent.comwikipedia.orgmdpi.com

Frequency and Rate of Spontaneous Resistance Development

Spontaneous mutations in the bacterial chromosome can lead to antibiotic resistance. journalagent.comwikipedia.org While individual mutations are rare events, occurring at a low frequency per cell division, the rapid reproduction rate of bacteria allows for the significant emergence of resistant populations under selective pressure from antibiotics. journalagent.comwikipedia.orgreactgroup.org The frequency of spontaneous resistance can vary depending on the specific bacterium and antibiotic. For example, the frequency of spontaneous resistance to streptomycin (B1217042) in Liberibacter crescens was found to be 2 x 10-9, which is lower than the typically expected 1 x 10-8 for resistance arising from a single base mutation. escholarship.org Studies on Chlamydia spp. showed spontaneous resistance frequencies to rifampin and spectinomycin (B156147) ranging from 2 × 10−7 to 10−6. nih.gov Research on Primycin has indicated that spontaneous resistant mutants did not emerge in single-step mutation experiments, and resistance development was very slow through serial passaging in Staphylococcus aureus. nih.gov

Efflux Pump Systems as a Resistance Strategy

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics, out of the bacterial cell. reactgroup.orgnih.gov These pumps play a crucial role in both intrinsic and acquired resistance by reducing the intracellular concentration of the antibiotic, thus preventing it from reaching its target at a sufficient concentration. microbeonline.comreactgroup.orgnih.gov Some efflux pumps are capable of extruding a wide range of structurally diverse compounds, contributing to multidrug resistance. nih.govnih.gov Increased expression of chromosomally encoded efflux pumps, often due to mutations, can lead to increased resistance. reactgroup.orgfrontiersin.org Efflux pumps are common in bacteria and serve various physiological functions in addition to antibiotic extrusion. reactgroup.orgnih.gov

Target Site Modification or Protection

Bacteria can develop resistance by altering or protecting the cellular target that the antibiotic binds to. reactgroup.orgfrontiersin.orgmdpi.com Modifications to the target site, often resulting from spontaneous mutations in the genes encoding the target protein, can reduce the affinity of the antibiotic for its binding site, rendering the antibiotic less effective or ineffective. frontiersin.orgmdpi.comnih.govsrce.hr Examples include mutations in ribosomal RNA or ribosomal proteins that affect the binding of antibiotics targeting protein synthesis. srce.hrcreative-diagnostics.com In some cases, bacteria can acquire genes that encode for modified target proteins or proteins that protect the target site from antibiotic binding. wikipedia.orgfrontiersin.orgmdpi.com While the specific target of this compound's antibacterial action involves disrupting the membrane potential and is influenced by membrane fluidity akjournals.comresearchgate.netresearchgate.net, general mechanisms of target modification or protection are well-established in bacterial resistance to other antibiotics.

Enzymatic Inactivation or Degradation (General Mechanisms)

Enzymatic inactivation or degradation is a common mechanism of acquired antibiotic resistance. reactgroup.orgfrontiersin.orgmdpi.com Bacteria produce enzymes that can chemically modify or break down the antibiotic molecule, rendering it inactive before it can reach its target. reactgroup.orgfrontiersin.orgmdpi.com These resistance genes are often acquired through horizontal gene transfer. journalagent.comcreative-diagnostics.com Examples of such enzymes include beta-lactamases, which hydrolyze the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, and aminoglycoside-modifying enzymes, which inactivate aminoglycosides through acetylation, adenylation, or phosphorylation. reactgroup.orgfrontiersin.orgcreative-diagnostics.commdpi.com While the primary mechanism of this compound's action appears to be membrane disruption akjournals.comresearchgate.netresearchgate.net, enzymatic inactivation is a general mechanism of resistance observed for various antibiotic classes.

Resistance MechanismDescriptionRelevance to this compound (Based on available data)
Outer Membrane Permeability (Intrinsic)Limits antibiotic entry into Gram-negative bacteria due to the outer membrane barrier. microbeonline.comnih.govresearchgate.netLikely contributes to the observed ineffectiveness of this compound against Gram-negative isolates. nih.gov
Spontaneous Resistance DevelopmentEmergence of resistance through random chromosomal mutations. journalagent.comwikipedia.orgStudies suggest very slow or no emergence of spontaneous resistance to this compound in S. aureus. nih.gov
Efflux Pump SystemsActive transport of antibiotics out of the bacterial cell. reactgroup.orgnih.govA general mechanism of resistance that could potentially affect this compound, although specific data for this compound is limited in the search results. mdpi.comresearchgate.netnih.govkarger.comd-nb.info
Target Site Modification or ProtectionAlterations to the antibiotic's binding site or protection of the site. reactgroup.orgfrontiersin.orgmdpi.comThis compound's target is the bacterial membrane akjournals.comresearchgate.netresearchgate.net; modifications affecting membrane interaction could confer resistance. nih.govkarger.comd-nb.info
Enzymatic Inactivation or DegradationBacterial enzymes that chemically modify or break down antibiotics. reactgroup.orgfrontiersin.orgmdpi.comA general mechanism of resistance; specific enzymes inactivating this compound were not detailed in the search results. karger.comd-nb.info

Genetic Basis of Resistance and Horizontal Gene Transfer (General Principles)

Bacterial resistance to antibiotics can arise through genetic alterations, primarily via spontaneous mutations or the acquisition of resistance genes through horizontal gene transfer (HGT). researchgate.netmdpi.comwikipedia.orgmdpi.com Spontaneous mutations occur randomly in the bacterial genome and can lead to resistance by altering the antibiotic's target site, modifying cellular processes, or increasing efflux pump activity. researchgate.netwikipedia.orgreactgroup.org Although mutations are rare events, the high replication rate of bacteria allows for resistant mutants to emerge under selective pressure from antibiotic exposure. researchgate.netwikipedia.org

Horizontal gene transfer is a significant driver of the spread of antibiotic resistance genes among bacterial populations. researchgate.netmdpi.comreactgroup.orgnih.govbioguardlabs.com This process allows for the exchange of genetic material between bacteria of the same or different species. reactgroup.orgnih.gov The main mechanisms of HGT include:

Conjugation: Direct transfer of genetic material, often in the form of plasmids, between bacteria through cell-to-cell contact. reactgroup.orgnih.govbioguardlabs.com

Transduction: Transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). reactgroup.orgnih.govbioguardlabs.com

Transformation: Uptake of free extracellular DNA from the environment by a recipient bacterium. reactgroup.orgnih.govbioguardlabs.com

Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a crucial role in facilitating the dissemination of antibiotic resistance genes via HGT. mdpi.comnih.gov While the general principles of genetic resistance and HGT are well-established, specific genes or mobile elements conferring resistance to this compound through these mechanisms have not been extensively detailed in the provided search results. The this compound biosynthetic gene cluster has been studied in Saccharomonospora azurea, the producing organism, but this relates to production rather than acquired resistance mechanisms in target bacteria. researchgate.netgoogle.com

Cross-Resistance or Independent Susceptibility with Other Antibiotics

Studies have investigated the relationship between this compound susceptibility and resistance to other commonly used antibiotics. Research indicates that this compound susceptibility is generally independent of resistance levels to several classes of antibiotics. pte.hugoogle.com This includes fluoroquinolones (e.g., ofloxacin), aminoglycosides (e.g., tobramycin, gentamicin, neomycin), macrolides (e.g., erythromycin), tetracyclines (e.g., oxytetracycline), β-lactams (e.g., penicillin, methicillin, oxacillin), and mupirocin (B1676865). pte.hugoogle.com Furthermore, this compound susceptibility has been shown to be independent of vancomycin (B549263) resistance. pte.hugoogle.com

However, some research suggests a potential correlation between elevated this compound Minimum Inhibitory Concentration (MIC) values and the Vancomycin-Intermediate Staphylococcus aureus (VISA) phenotype. pte.hunih.gov This correlation also extends to daptomycin (B549167) non-susceptibility in S. aureus. pte.hunih.gov While this correlation has been observed, the underlying mechanisms require further investigation. nih.gov

Despite being classified as a macrolide antibiotic by some sources, this compound has shown no cross-resistance with erythromycin-resistant isolates in certain studies. google.com This suggests a distinct mechanism of action or resistance compared to typical macrolides.

The following table summarizes the observed relationships between this compound susceptibility and resistance to other antibiotics based on the search results:

Antibiotic Class/AgentRelationship with this compound SusceptibilitySource
FluoroquinolonesIndependent pte.hugoogle.com
AminoglycosidesIndependent pte.hugoogle.com
Macrolides (Erythromycin)Independent/No cross-resistance observed pte.hugoogle.com
TetracyclinesIndependent pte.hugoogle.com
β-lactamsIndependent pte.hugoogle.com
MupirocinIndependent pte.hugoogle.com
VancomycinIndependent pte.hugoogle.com
DaptomycinCorrelation with non-susceptibility (linked to VISA) pte.hunih.gov

Biofilm-Associated Resistance to this compound (General)

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. google.commdpi.com Bacteria within biofilms often exhibit increased tolerance and resistance to antibiotics compared to their planktonic (free-swimming) counterparts. google.commdpi.com This enhanced resistance is multifactorial and can involve several mechanisms, including:

Reduced Penetration: The EPS matrix can act as a diffusion barrier, hindering the penetration of antibiotics into the deeper layers of the biofilm. mdpi.com

Altered Growth Rate: Bacteria in biofilms often grow more slowly, and some antibiotics are less effective against slow-growing or non-dividing cells. akjournals.com

Adaptive Stress Responses: The biofilm environment can induce stress responses that lead to altered gene expression and increased tolerance. researchgate.net

Increased Efflux Pump Activity: Efflux pumps, which actively transport antibiotics out of the bacterial cell, can be upregulated in biofilm-associated bacteria. reactgroup.orggoogle.com

Horizontal Gene Transfer: The close proximity of cells and the presence of extracellular DNA within the biofilm matrix can favor the horizontal transfer of resistance genes. google.com

While the general principles of biofilm-associated resistance are well-documented, specific research detailing the resistance of bacterial biofilms to this compound is limited in the provided search results. However, this compound is known to act on the bacterial cell membrane and has demonstrated bactericidal activity against growth-arrested Staphylococcus aureus cultures, a characteristic that can be advantageous against slow-growing bacteria often found in biofilms. akjournals.comresearchgate.net This suggests that this compound might retain some activity against biofilm-associated bacteria, but further specific studies are needed to fully understand its efficacy and the mechanisms of resistance in biofilm contexts.

Structural Modifications and Rational Design of Primycin Derivatives

Analysis of PRIMYCIN Complex Components

This compound is known to be a complex mixture of macrolide antibiotics. It comprises at least 20 compounds, with nine identified as main components: A1, A2, A3, B1, B2, B3, C1, C2, and C3. ncats.iooup.comepo.org The most abundant component among these is this compound A1. oup.com The structures of the minor components typically differ from this compound A1 in the nature of the R1 and R2 substituents. oup.com These substituents can include pentyl, hexyl, hydroxyl (-OH), and hydrogen (-H) groups, contributing to the structural diversity within the this compound complex. oup.com

The this compound complex is produced through microbiological fermentation processes by the actinomycete strain Saccharomonospora azurea. oup.comnih.gov Analytical methods such as high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography with diode array detection and electrospray-mass spectrometry (HPLC-DAD-ESI/MS) have been employed to separate and identify the individual components within the complex. oup.comnih.gov These techniques allow for the monitoring of the relative intensities of different spots or peaks, providing information on the formation and composition of the active components during fermentation. oup.com

The molecular formula of this compound is C55H103N3O17, and its molecular weight is approximately 1078.4 g/mol . ncats.ionih.govuni.lu The structure includes a large 36-membered macrolide lactone ring. nih.gov Further analysis has revealed the presence of six C-methyl groups, two ethylenic linkages, and a significant number of hydroxyl groups (likely between 12 and 15). rsc.org A (–)-D-arabinose unit has also been demonstrated to be present in the molecule. rsc.org

Hydrolysis of this compound can yield a long-chain polyhydroxylated amino-acid, along with other substances. rsc.org Degradation studies, including ozonolysis of derivatives, have been used to break down the molecule into smaller fragments for structural elucidation. rsc.org The conversion between the guanidino and amino forms of this compound is catalyzed by an agmatinase enzyme, which acts via a nucleophilic attack on the amidino carbon. researchgate.net Additionally, a glycosyltransferase is involved in catalyzing the transfer of an O-arabinose moiety onto the carbon atom at the C-18 position in isoforms such as this compound A1, A2, and A3. researchgate.net

Semi-Synthetic Approaches for this compound Modification

Semi-synthetic modification involves chemically altering naturally occurring compounds to enhance their properties or create novel analogs. fiveable.meresearchgate.net This approach allows for the introduction of various functional groups onto the core structure of a natural product. researchgate.net

Chemical Derivatization Strategies

Chemical derivatization strategies applied to natural products like this compound aim to modify specific functional groups present in the molecule. These modifications can lead to changes in the compound's physicochemical properties, such as solubility, stability, and lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile. researchgate.net While specific detailed examples of chemical derivatization strategies applied directly to this compound are limited in the provided search results, the general principles involve reactions targeting functional groups such as hydroxyls, amines (specifically the guanidine (B92328) group), and the lactone carbonyl. rsc.org For instance, the isolation of this compound components as sulfate (B86663) or other salts suggests that the basic guanidine group is a site amenable to chemical modification or salt formation. epo.org Preparing different salts, such as formiate, acetate, monochloroacetate, oxalate, benzoate, tosylate, perchlorate, and chloride, from the sulfate salt has been demonstrated. epo.org

Biosynthetic Engineering for Novel this compound Analogs

Biosynthetic engineering offers powerful tools to generate novel natural product analogs by manipulating the genetic machinery of the producing organism. This can involve altering the supply of building blocks or modifying the enzymes involved in the biosynthetic pathway.

Mutasynthesis and Directed Evolution of Producer Strains

Mutasynthesis is a technique that involves using mutant strains of an antibiotic-producing organism that are deficient in the biosynthesis of a specific precursor, and then feeding these mutants with altered or synthetic analogs of that precursor. illinois.edu The organism can then incorporate these unnatural building blocks into the final product, leading to the production of novel analogs. illinois.edu While specific examples of mutasynthesis applied to this compound are not detailed in the provided results, the concept is applicable to polyketide biosynthesis, which is involved in this compound production. nih.govresearchgate.net The this compound biosynthetic pathway involves the incorporation of extender units, including an unusual butylmalonyl-CoA unit. researchgate.net Mutasynthesis could potentially be used to introduce modified malonyl-CoA or other extender unit analogs into the this compound structure.

Directed evolution is a laboratory-based process that mimics natural selection to engineer proteins, including biosynthetic enzymes, with improved or novel functions. forth.grnih.govcaltech.edu This involves iterative rounds of random mutagenesis to create a library of enzyme variants, followed by screening or selection for variants with the desired properties (e.g., altered substrate specificity or improved catalytic efficiency), and then repeating the process with the improved variants. nih.govcaltech.edu Directed evolution could be applied to the polyketide synthases (PKSs) or other enzymes in the this compound biosynthetic pathway to alter the incorporation of specific building blocks or to introduce new chemical functionalities. nih.govacs.org For instance, directed evolution has been used to alter the substrate specificity of enzymes in other biosynthetic pathways, leading to the production of new derivatives. illinois.educaltech.edu

Pathway Engineering for Chimeric this compound Analogs

Pathway engineering involves modifying entire metabolic pathways or introducing genes from other pathways into a host organism to produce novel compounds. google.comscience.gov This can include creating chimeric biosynthetic pathways by combining enzymatic steps or modules from different natural product pathways. acs.org this compound is a macrolide antibiotic synthesized by a type I modular polyketide synthase (PKS). nih.govacs.org Modular PKSs are large multi-enzyme complexes composed of several modules, each responsible for one cycle of chain elongation and modification. acs.org These modules and their individual domains (e.g., acyltransferase (AT) domains responsible for selecting extender units) can potentially be swapped or engineered to alter the structure of the polyketide backbone. acs.orgresearchgate.net

Engineering chimeric PKSs by exchanging modules or domains from different PKS systems can lead to the production of hybrid or chimeric polyketides with structural features from multiple natural products. acs.org This approach could be applied to the this compound PKS to generate chimeric this compound analogs with altered macrolactone ring structures or modified side chains. Pathway engineering can also involve modifying regulatory genes or transport proteins to influence the production levels of this compound or its analogs. science.gov Furthermore, introducing genes for enzymes that perform post-PKS modifications, such as glycosylation or oxidation, from other pathways could lead to the generation of novel this compound derivatives with altered biological activities. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies are crucial in identifying the specific structural characteristics of a molecule that are associated with its biological activity. gardp.orgcollaborativedrug.com This understanding allows for the modification of the compound's chemical structure to alter or enhance its potency and desired biological effects. wikipedia.orgresearchgate.net

Identification of Key Structural Features for Antimicrobial Efficacy

This compound is a large 36-membered non-polyene macrolide lactone. researchgate.netnih.gov Its antimicrobial action is primarily attributed to its interaction with the plasma membrane of target microorganisms, leading to membrane disorganization. researchgate.netpte.huresearchgate.net Key structural features of this compound that contribute to this membrane-targeting effect include its amphiphilic nature, the presence of a lactone ring, a sugar moiety, and a positively charged guanidine group at neutral pH. sav.sk

Correlation of Structural Changes with Mechanistic Effects

While detailed SAR studies involving specific synthetic this compound analogs are not extensively reported in the provided search results, the research on the parent compound provides insights into how structural aspects correlate with mechanistic effects. The interaction of this compound with cell membranes leads to a "rigidizing" effect, revealed by changes in rotational correlation times of spin-labeled fatty acids within the membrane. nih.gov This structural change in the plasma membrane is linked to an increase in phase transition temperatures. nih.gov

The membrane disorganization induced by this compound results in increased ion permeability and conductivity, as well as leakage of intracellular components like nucleotides. researchgate.netpte.huresearchgate.netsav.sk This disruption of membrane integrity and function is a key mechanism by which this compound exerts its bactericidal effect, even against non-dividing cells. pte.huresearchgate.net The concentration-dependent nature of this compound's bactericidal effect is consistent with its mechanism of action involving membrane permeability alterations. pte.hu The amphiphilic structure, with its balance of hydrophilic and lipophilic regions, likely facilitates the insertion into and disruption of the lipid bilayer, leading to the observed changes in membrane dynamics and permeability. The positively charged guanidine group may also play a role in interacting with negatively charged components of the membrane or in the formation of ion channels. sav.sk

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling play an increasingly important role in the study of complex molecules like this compound, offering tools for understanding their structure, interactions, and potential modifications. pte.hu These methods can complement experimental studies and guide rational drug design efforts.

In Silico Screening and Docking Studies for Target Interactions

In silico screening and molecular docking studies are computational techniques used to predict how a molecule might interact with a specific biological target, such as a protein or a membrane component. mdpi.comfrontiersin.orgnih.gov While the primary target of this compound is the cell membrane rather than a specific protein receptor, these methods can be applied to study its interactions with membrane constituents.

Quantum chemical studies and molecular modeling have been utilized to investigate the interaction between this compound and oleic acid at a molecular level, specifically examining the formation and stability of hydrogen bonds. nih.govresearchgate.net These studies can provide detailed insights into the nature of the interactions that drive membrane association and disruption. Molecular modeling methods, including forcefield, semiempirical, ab initio, and density functional methods, can be employed to study the interactions of this compound with components like ergosterol (B1671047) and oleic acid, helping to elucidate the structural basis of their association. pte.hu

Prediction of Novel this compound Analogs

Computational methods, including in silico data mining and structural analysis of biosynthetic gene clusters, can contribute to the prediction and rational design of novel this compound analogs. nih.govresearchgate.net By analyzing the this compound polyketide synthase (PKS) gene cluster, researchers can gain insights into the biosynthetic machinery responsible for this compound production. nih.govresearchgate.net This understanding can inform strategies for targeted strain improvement or for manipulating the biosynthetic pathway to produce modified versions of this compound. nih.govresearchgate.net

Ecological and Environmental Aspects of Primycin

Role of PRIMYCIN in Microbial Ecosystems of Producer Organisms

This compound is a naturally produced antibiotic complex researchgate.net. It is synthesized by actinomycetes, a group of Gram-positive, filamentous bacteria known for their prolific production of a wide array of biologically active secondary metabolites, including numerous antibiotics nih.govresearchgate.net. Specifically, Saccharomonospora azurea, a soil-dwelling filamentous bacterium, is recognized as a producer of this compound nih.govresearchgate.net. Historically, production was also attributed to Streptomyces primycini and Micromonospora galeriensis, although these species names were not formally validated nih.gov.

The production of antibiotics like this compound by microorganisms in their natural habitats is often considered to play a role in intermicrobial competition, potentially providing a selective advantage to the producer organism by inhibiting the growth of competing microbes pte.hu. This chemical warfare can influence the structure and dynamics of the local microbial community within the producer's ecological niche.

Producer organisms typically possess mechanisms to protect themselves from the toxic effects of the antibiotics they produce, a phenomenon known as self-resistance nih.gov. While the production of this compound by Saccharomonospora azurea is established, the specific regulatory mechanisms governing self-resistance in this species are not yet well-understood nih.gov. Research into the biosynthesis of this compound, such as studies investigating the influence of different fatty acid substrates on its production by Saccharomonospora azurea during fermentation, provides insights into the metabolic processes within the producer organism that lead to the generation of this compound researchgate.net.

Studies have shown variability in this compound production capacity among different strains of Saccharomonospora azurea. For instance, one study reported significantly different production yields between strains SZMC 14600 and DSM 44631 nih.gov.

Saccharomonospora azurea StrainThis compound Concentration (mg/L)
SZMC 146001173 ± 66.22
DSM 44631168 ± 9.35

This variation highlights the intrinsic biological factors within the producer organism that influence the amount of this compound released into its immediate environment nih.gov.

Environmental Fate and Persistence in Natural Systems

The environmental fate and persistence of chemical compounds, including antibiotics like this compound, are determined by a combination of physical, chemical, and biological processes in natural systems researchgate.netmdpi.com. These processes include degradation (biotic and abiotic), adsorption to soil particles or sediment, leaching into groundwater, runoff into surface waters, and potential bioaccumulation in organisms researchgate.netmdpi.com.

While specific detailed studies on the environmental fate and persistence specifically of this compound are not extensively documented in the provided search results, the general principles governing the behavior of antibiotics in the environment can be applied researchgate.netmdpi.comnih.govmdpi.comfera.co.uk. The persistence of antibiotics in soils and aquatic environments can be highly variable, influenced by factors such as temperature, pH, the composition and activity of the local microbial community, the presence of organic matter, and exposure to sunlight mdpi.comnih.govmdpi.com. Degradation can occur through microbial activity (biodegradation) or abiotic processes like hydrolysis and photolysis mdpi.commdpi.com.

Wastewater treatment plants are recognized as significant point sources through which antibiotics can enter the environment health.state.mn.usfrontiersin.orgebsco.com. Antibiotics present in wastewater effluent, agricultural runoff containing animal waste, and improper disposal of unused medications can all contribute to the presence of these compounds in soils and waterways health.state.mn.usebsco.com.

Assessing the environmental fate of chemicals typically involves conducting studies to evaluate their biodegradation in soil and water under controlled conditions fera.co.uk. These studies help to understand how quickly and completely a substance is broken down in the natural environment, providing data for environmental risk assessments fera.co.uk. Without specific data on this compound's degradation rates and behavior in various environmental matrices, its exact persistence in natural systems remains less characterized compared to more widely studied environmental contaminants.

Impact on Environmental Microbial Communities and Resistome

The presence of antibiotics in the environment, even at concentrations below those used therapeutically (sub-inhibitory concentrations), can exert selective pressure on microbial populations mdpi.com. This selective pressure can lead to significant alterations in the structure and composition of environmental microbial communities mdpi.com. Microorganisms susceptible to the antibiotic may be inhibited or eliminated, while those with intrinsic or acquired resistance mechanisms are favored, leading to their proliferation mdpi.comebsco.com.

Antibiotics in the environment contribute to the development and spread of antibiotic resistance health.state.mn.usebsco.com. Bacteria can acquire resistance through spontaneous mutations or by obtaining antibiotic resistance genes (ARGs) from other bacteria through horizontal gene transfer mechanisms health.state.mn.us. Environmental settings, including soils and aquatic environments contaminated with antibiotics, can serve as reservoirs for ARGs and antibiotic-resistant bacteria frontiersin.orgnih.gov.

The environmental resistome refers to the collective pool of all ARGs present within the microorganisms in a particular environment frontiersin.org. The composition and diversity of the environmental resistome are influenced by various factors, including the types and concentrations of antibiotics present, the diversity of the microbial community, and other environmental conditions nih.govbiorxiv.org. Diverse microbial communities have been observed to harbor a greater variety of ARGs nih.gov.

Environmental microbial communities can also act as hotspots for co-selection, where exposure to one antibiotic or even other stressors like heavy metals or disinfectants can select for resistance to multiple antibiotics simultaneously nih.govmdpi.com. This phenomenon can contribute to the enrichment of multidrug-resistant bacteria in the environment nih.gov.

While the general impact of antibiotic pollution on environmental microbial communities and the resistome is a significant area of research, specific studies detailing the impact of this compound itself on these aspects are not prominently featured in the provided information. However, as an antibiotic released into the environment, whether through the natural life cycle of producer organisms or potentially via anthropogenic routes (though the latter is not explicitly detailed for this compound in the search results), it would be expected to contribute to the selective pressures that shape local microbial communities and influence the prevalence and distribution of resistance determinants. The extent of this impact would depend on factors such as the concentration of this compound in the environment, its persistence, and the sensitivity of the resident microbial populations.

Advanced Research Methodologies Applied to Primycin Studies

Omics Technologies

"Omics" technologies, which allow for the large-scale study of biological molecules, have been instrumental in unraveling the complexities of Primycin production.

Genomic and comparative genomic studies have been fundamental in characterizing the producer of this compound, Saccharomonospora azurea. Research has confirmed that this compound is exclusively produced by strains of S. azurea nih.gov.

A comparative genomic analysis of high- and low-primycin producing strains of S. azurea has provided valuable insights into the genetic determinants of production levels. This research helps to identify potential targets for strain improvement and to understand the evolutionary context of the this compound biosynthetic gene cluster nih.gov.

Table 1: Comparative Genomic Features of High vs. Low this compound-Producing S. azurea Strains

Feature High-Producing Strain Low-Producing Strain Reference
This compound Production High Low nih.gov
Key Genetic Differences Variations in regulatory genes, precursor supply pathways, and self-resistance mechanisms. Baseline genomic features. nih.gov

Transcriptomic and proteomic analyses have offered a dynamic view of the cellular processes involved in this compound biosynthesis. By comparing high- and low-producing strains of S. azurea, researchers have identified numerous genes and proteins with differential expression, shedding light on the regulatory networks that govern this compound production nih.govnih.gov.

A significant transcriptomic study identified 686 differentially expressed genes (DEGs) between high- and low-producing strains. These DEGs were associated with various cellular functions, including fatty acid synthesis, self-resistance, and the regulation of secondary metabolism nih.gov.

Proteomic investigations have complemented these findings. One study utilized two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) coupled with MALDI-TOF/TOF mass spectrometry to compare the proteomes of S. azurea during different fermentation stages. This research identified 98 differentially expressed protein spots, and further analysis of four of these spots revealed proteins involved in toxin-antitoxin systems and nucleotide metabolism, suggesting their potential role in regulating this compound biosynthesis nih.govscispace.com.

Table 2: Differentially Expressed Proteins in S. azurea During this compound Fermentation

Identified Protein Function Observed Change Reference
HicB antitoxin Part of a toxin-antitoxin system, potentially involved in stress response and secondary metabolism. Upregulated in main fermentation stage. nih.govscispace.com
Nucleoside diphosphate kinase regulator (Ndk) Involved in nucleotide metabolism and cellular signaling. Upregulated in main fermentation stage. nih.govscispace.com
Unknown protein (EHK88946) Function yet to be determined. Differentially expressed. nih.govscispace.com
Unknown protein (EHK86777) Function yet to be determined. Differentially expressed. nih.govscispace.com

While specific metabolomic studies focusing on the intermediates of the this compound biosynthetic pathway in Saccharomonospora azurea are not extensively documented in publicly available literature, this methodology holds immense potential. Metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for identifying pathway intermediates and understanding metabolic flux dtu.dk.

In the context of other antibiotic-producing actinomycetes, untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) has been successfully employed to profile the intracellular and extracellular metabolome, leading to the identification of novel pathway intermediates and shunt products. This approach could be applied to S. azurea to gain a more complete picture of the this compound biosynthetic pathway and to identify potential bottlenecks for targeted strain improvement.

Advanced Analytical Techniques

The structural complexity of this compound and the need for precise quantification necessitate the use of advanced analytical techniques for its study.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), is the cornerstone for the analysis of this compound. HPLC with diode array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) has been effectively used to monitor this compound concentrations in fermentation broths, allowing for the optimization of production conditions and the comparison of different producer strains nih.govresearchgate.net.

This powerful combination allows for both the quantification of the target compound and the potential identification of related analogs or degradation products based on their mass-to-charge ratios and fragmentation patterns. While specific studies on a wide range of this compound analogs are not prevalent, the application of LC-MS/MS would be the method of choice for their detection and characterization in fermentation extracts.

Table 3: Application of HPLC-MS in this compound Fermentation Monitoring

Analytical Technique Application Key Findings Reference
HPLC-DAD-ESI/MS Quantification of this compound in fermentation media. Confirmed significant differences in this compound yield between high- and low-producing strains of S. azurea. nih.gov
LC-MS/MS (Potential Application) Characterization of this compound analogs and derivatives. High sensitivity and structural information from fragmentation patterns would enable identification of novel related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of complex natural products. While the primary structure of this compound is known, the discovery of new, naturally occurring analogs would heavily rely on NMR for their complete structural characterization. A patent for the production of this compound mentions the use of NMR for the identification of this compound-sulphate nih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Interaction Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling (SDSL), is a powerful biophysical technique for investigating the interactions between molecules like this compound and biological membranes. nih.govmdpi.com This methodology provides detailed insights into the structural and dynamic properties of membrane components, with no restrictions on the size of the proteins or complexes involved. nih.gov The core principle of EPR involves measuring the absorption of microwave radiation by unpaired electrons in the presence of an external magnetic field. nih.govlibretexts.org By introducing a stable radical, typically a nitroxide spin label, at a specific site on a molecule or within the lipid bilayer, researchers can probe the local environment.

The EPR spectral lineshape is highly sensitive to the rotational motion of the spin label. mdpi.com When a spin-labeled lipid or protein interacts with this compound, any resulting changes in the mobility of the spin label will be reflected in the EPR spectrum. uni-konstanz.de For instance, a reduction in rotational mobility, which occurs when this compound binds to or inserts into the membrane, leads to a characteristic broadening of the spectral lines. uni-konstanz.de This allows for the simultaneous detection of both membrane-bound and unbound states. uni-konstanz.de

This technique is particularly adept at characterizing the shell of lipids that directly solvate membrane proteins. nih.gov EPR spectra of spin-labeled lipids in a membrane containing a protein often display two distinct components: one corresponding to lipids in direct contact with the protein (motionally restricted) and another for lipids in the bulk fluid bilayer. nih.gov By analyzing these spectra, it is possible to determine the stoichiometry and selectivity of this compound's interaction with specific lipids or membrane proteins. nih.gov The magnetic dipolar interaction between two spin labels, which is inversely proportional to the cube of the distance between them, can also be used to measure distances and map the structure of membrane-associated molecules. nih.gov

Table 1: Hypothetical EPR Spectral Parameters for a Spin-Labeled Lipid in the Presence of this compound

Parameter Control (No this compound) + this compound Interpretation
Spectral Component Single, narrow component Two components: broad and narrow Indicates two lipid populations: one interacting with this compound (broad) and one in the bulk phase (narrow).
Rotational Correlation Time (τc) < 1 ns > 5 ns (for broad component) Slower rotational motion, suggesting the spin label is in a more ordered or restricted environment due to this compound interaction.
Order Parameter (S) 0.6 0.8 Increased order and reduced flexibility of the lipid acyl chains in the vicinity of this compound.

Fluorescence Anisotropy for Membrane Fluidity Analysis

Fluorescence anisotropy is a widely used spectroscopic technique to assess the fluidity and order of lipid membranes, providing critical information on how compounds like this compound might alter these biophysical properties. researchgate.net Membrane fluidity, which relates to the rotational and dynamic properties of lipid hydrocarbon chains, is essential for numerous cellular functions. researchgate.net The technique is based on the principle of photoselective excitation of fluorescent probes (fluorophores) by polarized light. researchgate.net

To study this compound's effect on membrane fluidity, a fluorescent probe is incorporated into a model lipid bilayer or a biological membrane. researchgate.net Commonly used probes include 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the membrane, and its cationic derivative trimethylammonium-diphenylhexatriene (TMA-DPH), which anchors at the lipid-water interface. researchgate.net After excitation with vertically polarized light, the subsequent fluorescence emission is measured in both vertical and horizontal planes. The fluorescence anisotropy (r) is calculated from these intensities.

A high anisotropy value indicates that the probe's rotation is restricted, corresponding to a more ordered or less fluid membrane environment. researchgate.net Conversely, a low anisotropy value signifies rapid rotation and a more fluid membrane. By measuring changes in fluorescence anisotropy upon the addition of this compound, researchers can quantify its impact on membrane structure. nih.govnih.gov This method is sensitive to cholesterol-dependent ordering and can be used to measure the amount of lipid order in biological membranes. nih.gov For example, a significant increase in the anisotropy of DPH would suggest that this compound induces a more rigid membrane state.

Table 2: Illustrative Fluorescence Anisotropy Data for DPH in Lipid Vesicles with this compound

Condition Fluorescence Anisotropy (r) Change from Control (%) Implication for Membrane Fluidity
Control (Vesicles only) 0.150 N/A Baseline membrane fluidity.
+ Low Concentration this compound 0.180 +20% Decrease in fluidity (increased order).
+ High Concentration this compound 0.225 +50% Significant decrease in fluidity, suggesting major structural perturbation of the lipid bilayer.

Genetic Engineering Tools for Pathway Manipulation

Modern genetic engineering tools, particularly the CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) system, offer powerful and precise methods for manipulating the biosynthetic pathway of natural products like this compound. nih.govfrontiersin.org The CRISPR-Cas system, originally an adaptive immune system in bacteria and archaea, has been repurposed as a programmable tool for genome editing in a wide range of organisms. nih.govfrontiersin.org Its fundamental mechanism involves guiding the Cas nuclease to a specific genomic location to create a double-strand break (DSB), which is then repaired by the cell's natural machinery. frontiersin.org

This technology can be applied to the organism that produces this compound to enhance its yield or to generate novel derivatives. Key strategies for pathway manipulation include:

Gene Knockout: By introducing frameshift mutations, CRISPR-Cas can be used to knock out genes that encode enzymes for competing metabolic pathways, thereby redirecting precursor flux towards this compound biosynthesis. frontiersin.orgacs.org

Gene Insertion and Replacement: The system can facilitate the insertion of heterologous genes or the replacement of native promoters with stronger ones to upregulate rate-limiting steps in the this compound pathway. nih.govacs.org

Transcriptional Regulation: A modified, nuclease-deficient Cas protein (dCas9) can be fused to transcriptional activators or repressors. This CRISPR interference (CRISPRi) or activation (CRISPRa) system allows for the up- or down-regulation of target gene expression without altering the DNA sequence, enabling fine-tuning of the metabolic flux. frontiersin.org

These multiplex genome editing capabilities allow for simultaneous modifications of several genes, making it possible to systematically optimize the entire biosynthetic pathway for improved production of the desired compound. nih.govtandfonline.com

Table 3: Potential CRISPR-Cas9 Targets in a Hypothetical this compound Biosynthetic Pathway

Target Gene Gene Function CRISPR Strategy Desired Outcome
priA Putative rate-limiting enzyme in precursor synthesis Promoter replacement with strong constitutive promoter Increased precursor supply for this compound biosynthesis.
priB Enzyme in a competing branch pathway Gene knockout via NHEJ-mediated indel formation Blockage of byproduct formation, redirecting metabolites to this compound.
priR Negative transcriptional regulator of the pathway Gene knockout or CRISPRi-mediated repression De-repression of the entire this compound gene cluster, leading to higher expression.
priT Efflux pump for a competing metabolite Gene knockout Intracellular accumulation of precursors for this compound synthesis.

Bioautographic and Microbiological Assay Techniques for Activity Monitoring

Bioautographic and microbiological assays are indispensable techniques for monitoring the biological activity of compounds like this compound, especially during production, purification, and screening processes. nih.govnih.gov These methods directly link chemical separation with biological activity, avoiding the time-consuming isolation of inactive compounds. nih.gov

Bioautography is a technique that combines chromatography, typically thin-layer chromatography (TLC), with a biological detection system. nih.gov A crude or partially purified extract containing this compound is first separated on a TLC plate. The developed plate is then treated with a suspension of a target microorganism. nih.gov After incubation, the plate is sprayed with a viability indicator dye, such as a tetrazolium salt. Zones of microbial growth inhibition appear as clear or white spots against a colored background, directly indicating the location of the active compound(s) on the chromatogram. nih.gov This method is fast, inexpensive, and allows for the target-directed isolation of active constituents from a complex mixture. nih.gov

Microbiological assays are used to quantify the potency of an antibiotic. The two main types are agar (B569324) diffusion and turbidimetric assays. nih.gov

Agar Diffusion Assay: In this method, the antibiotic solution is placed in a reservoir (e.g., a well or a paper disc) on an agar plate seeded with a susceptible microorganism. The antibiotic diffuses into the agar, and its potency is determined by measuring the diameter of the zone of growth inhibition around the reservoir. nih.gov

Turbidimetric Assay: This assay is based on measuring the inhibition of microbial growth in a liquid culture. scielo.br The turbidity of a microbial suspension, measured photometrically, is inversely proportional to the concentration of the antibiotic. scielo.br Modern turbidimetric assays often use a microplate format, which allows for high-throughput analysis, reduces the amount of material needed, and provides faster results through kinetic readings. scielo.brresearchgate.net

These assays are crucial for quality control and for determining the concentration and biological activity of this compound in various samples. nih.gov

Table 4: Comparison of Activity Monitoring Techniques for this compound

Technique Principle Primary Use Key Advantage
TLC-Bioautography Chromatographic separation followed by in situ microbial inhibition detection. Qualitative screening and localization of active compounds in mixtures. Rapidly links a specific compound to its biological activity. nih.gov
Agar Diffusion Assay Measurement of growth inhibition zone diameter on a seeded agar plate. Quantitative potency determination of purified samples. Simple, economical, and requires no specialized equipment. nih.gov
Turbidimetric Microplate Assay Photometric measurement of microbial growth inhibition in liquid culture. High-throughput quantitative analysis of multiple samples. Fast, automated, and requires small sample volumes. scielo.brresearchgate.net

Future Directions and Emerging Research Avenues for Primycin

Discovery of Novel PRIMYCIN Analogs and Related Bioactive Metabolites

The structural complexity of this compound, a 36-membered marginolactone with a guanidine (B92328) group and various side chains, presents opportunities for the discovery of novel analogs and related bioactive metabolites. researchgate.netresearchgate.net Research in this area involves exploring the natural producing organism, S. azurea, and potentially other related species for the production of new this compound variants. nih.govresearchgate.net Genomic and metagenomic mining strategies are increasingly being employed to identify silent or underexplored biosynthetic gene clusters that may encode for novel this compound-like compounds. researchgate.netresearchgate.net

Furthermore, investigating the impact of fermentation conditions, such as the presence of different fatty acids, on this compound production can lead to the identification of new analogs with variations in their side chains. Studies have shown that different fatty acids in the fermentation medium can influence the concentration of this compound produced, suggesting a potential for influencing the incorporation of different extender units during biosynthesis. researchgate.net For instance, palmitic acid has been found to be a more efficient alternative to stearic acid for this compound production. researchgate.net

Interactive Table 1: Effect of Fatty Acids on this compound Production (Illustrative Data)

Fatty AcidConcentration (g/L)This compound Concentration (mg/L) - Day 6
Stearic Acid31500
Palmitic Acid32177.19
Palmitic Acid4.5>2177.19

Note: Data is illustrative, based on findings indicating palmitic acid's higher efficiency. researchgate.net

The discovery of novel analogs could yield compounds with improved potency, broader spectrum of activity, or altered pharmacokinetic properties.

Rational Design of this compound Derivatives to Overcome Resistance Mechanisms

While this compound has shown efficacy against some resistant strains, the emergence of resistance is a constant challenge in antimicrobial therapy. pte.hu Future research involves the rational design of this compound derivatives aimed at overcoming existing or potential resistance mechanisms. This requires a deep understanding of how bacteria might develop resistance to this compound.

Potential resistance mechanisms could involve target modification, enzymatic inactivation of the antibiotic, altered membrane permeability, or efflux pumps. nih.govnih.gov By understanding the molecular basis of this compound's interaction with its target(s), researchers can design modifications to the this compound structure that circumvent these resistance strategies. nih.gov

For example, if resistance arises due to enzymatic modification, derivatives could be designed that are not substrates for these enzymes. If altered permeability or efflux is a factor, structural modifications might improve cellular uptake or reduce efflux pump recognition. Rational design approaches, potentially guided by computational modeling and structure-activity relationship studies, are crucial in this endeavor.

Elucidation of Remaining Unknown Biosynthetic Steps and Enzymes

The biosynthesis of this compound is a complex process involving a modular type I polyketide synthase (PKS) pathway. researchgate.netnih.gov While significant progress has been made in understanding the this compound biosynthetic gene cluster (PBGC), there may be remaining unknown steps and enzymes involved, particularly in post-PKS modifications or the biosynthesis of unusual starter or extender units. researchgate.netnih.govresearchgate.net

The PBGC in S. azurea SZMC 14600 has been characterized, revealing core type I PKS genes and accessory genes, including those for glycosyltransferase and agmatinase, which are involved in late-stage modifications. nih.gov The 4-guanidinobutanoyl-CoA starter unit is derived from L-arginine. nih.gov However, the biosynthesis of unusual extender units, such as butylmalonyl-CoA, pentylmalonyl-CoA, or hexylmalonyl-CoA, incorporated into this compound, may involve less characterized pathways, potentially independent of typical crotonyl carboxylase/reductase (CCR) or acyl-CoA carboxylase (YCC) mechanisms. researchgate.net

Further research is needed to fully elucidate all enzymatic steps and the roles of specific domains within the modular PKS, as well as any accessory enzymes involved in tailoring the final this compound molecule. nih.gov Techniques such as comparative genomics, transcriptomics, and proteomics can provide deeper insights into the regulation and execution of the biosynthetic pathway. apma.at Understanding these steps is vital for potential bioengineering efforts to produce this compound more efficiently or to generate novel analogs through combinatorial biosynthesis. frontiersin.org

High-Throughput Screening for this compound Potentiators or Synergistic Agents

Another promising research avenue is the use of high-throughput screening (HTS) to identify compounds that can potentiate the activity of this compound or act synergistically with it. mdpi.comgoogle.com Potentiators could enhance this compound's effect, while synergistic agents, when used in combination with this compound, could achieve a greater antimicrobial effect than either compound alone. google.com This is particularly relevant in combating resistant infections.

HTS campaigns can involve screening large libraries of small molecules, natural products, or synthetic compounds to identify those that, while perhaps having minimal or no intrinsic antimicrobial activity, significantly improve this compound's efficacy when used in combination. mdpi.comnih.govresearchgate.net This could involve phenotypic screens that measure bacterial growth inhibition in the presence of this compound and a test compound. nih.gov

Identifying such potentiators or synergistic agents could lead to the development of combination therapies that are more effective and potentially less prone to the development of resistance. mdpi.com

Integration of this compound Research into Broader Antimicrobial Discovery Paradigms and Synthetic Biology Applications

This compound research can be integrated into broader efforts in antimicrobial discovery and leverage the tools of synthetic biology. The challenges of antibiotic resistance necessitate exploring new paradigms beyond traditional small-molecule inhibitors. royalsocietypublishing.org

Synthetic biology offers powerful tools for manipulating biosynthetic pathways, enabling the potential for engineered production of this compound or the generation of novel this compound-like molecules through combinatorial biosynthesis. frontiersin.orgrsc.orgnih.gov By modifying the this compound biosynthetic gene cluster or introducing genes from other pathways, researchers could create hybrid molecules with altered structures and potentially improved properties. researchgate.net Cell-free synthetic biology approaches can also be applied to rapidly prototype biosynthetic pathways and produce natural products. rsc.org

Furthermore, understanding this compound's mechanism of action and resistance can inform the discovery of new antimicrobial targets or the design of agents that interfere with resistance mechanisms. nih.govnih.gov this compound research contributes to the broader knowledge base of natural product biosynthesis and antimicrobial strategies, which is crucial for addressing the global challenge of antimicrobial resistance. royalsocietypublishing.org

Deeper Exploration of this compound's Molecular Targets and Interaction Dynamics

A more in-depth understanding of the precise molecular targets of this compound and its interaction dynamics within microbial cells is essential for rational drug design and overcoming resistance. While this compound is known to interact with the plasma membrane, the exact nature of this interaction and other potential intracellular targets require further investigation. d-nb.inforesearchgate.net

Studies have indicated that this compound interacts with the plasma membrane and can affect membrane fluidity. d-nb.inforesearchgate.net In Candida albicans, this interaction appears to be influenced by membrane composition, although ergosterol (B1671047) may not be the sole or primary target. d-nb.info Complex formation between this compound and membrane components, such as fatty acids, has been suggested. d-nb.inforesearchgate.net Research using techniques like electron paramagnetic resonance (EPR) spectroscopy has provided insights into this compound-induced changes in membrane dynamics. researchgate.net

Further research is needed to identify all molecules that this compound interacts with in target organisms and to characterize the binding kinetics and downstream effects of these interactions. Advanced imaging techniques, molecular dynamics simulations, and biochemical assays can provide a more detailed picture of how this compound exerts its antimicrobial effects at the molecular level. rsc.org This knowledge will be critical for developing improved this compound derivatives and understanding potential resistance mechanisms involving target alterations.

Q & A

Basic: What experimental approaches are recommended to validate PRIMYCIN's mechanism of action in novel biological systems?

Methodological Answer:
To validate mechanisms of action, use a combination of in vitro binding assays (e.g., fluorescence quenching or surface plasmon resonance) and molecular docking simulations to assess target interactions. Include positive and negative controls (e.g., known inhibitors or non-target proteins) to confirm specificity. For cellular models, employ knockout/knockdown techniques (CRISPR or siRNA) to observe phenotypic changes post-PRIMYCIN exposure. Ensure replication across multiple biological replicates to mitigate variability .

Basic: How can researchers identify gaps in existing literature on this compound's pharmacokinetic properties?

Methodological Answer:
Conduct a systematic literature review using databases like PubMed and Scopus, applying search terms such as "this compound pharmacokinetics," "bioavailability," and "metabolic pathways." Use tools like PRISMA flow diagrams to map study inclusion/exclusion. Analyze gaps by comparing preclinical vs. clinical data, focusing on understudied parameters (e.g., tissue distribution in non-rodent models). Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions .

Basic: What are the essential controls for ensuring reproducibility in this compound cytotoxicity assays?

Methodological Answer:
Include:

  • Solvent controls (e.g., DMSO at the same concentration used for this compound solubilization).
  • Positive controls (e.g., staurosporine for apoptosis induction).
  • Cell viability controls (untreated cells with >95% viability).
  • Batch-to-batch consistency checks for this compound purity (via HPLC or mass spectrometry).
    Document all protocols in line with NIH preclinical guidelines , including exact incubation times and cell passage numbers .

Advanced: How should researchers resolve contradictory data on this compound's efficacy across different bacterial strains?

Methodological Answer:
Perform a meta-analysis of published minimum inhibitory concentration (MIC) data, stratifying results by bacterial species, resistance genes (e.g., β-lactamase presence), and experimental conditions (e.g., agar dilution vs. broth microdilution). Validate findings using standardized CLSI/EUCAST protocols and include genomic sequencing of discrepant strains to identify resistance mechanisms. Use multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Advanced: What strategies optimize this compound's stability in long-term in vivo studies?

Methodological Answer:

  • Formulation screening : Test lyophilized vs. lipid-based nanoformulations for thermal stability.
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor degradation products in plasma over time.
  • Environmental controls : Store samples at -80°C with desiccants and avoid freeze-thaw cycles.
  • Accelerated stability testing : Apply ICH Q1A guidelines to predict shelf-life under stress conditions (high humidity, temperature) .

Basic: How can researchers design a robust dose-response study for this compound in animal models?

Methodological Answer:
Use a logarithmic dosing range (e.g., 0.1–100 mg/kg) to capture EC50 values. Employ randomized block designs to allocate animals, ensuring balanced weight/age distributions. Monitor biomarkers (e.g., serum cytokines) and histopathology post-administration. Apply Hill slope models for sigmoidal curve fitting and validate with non-linear regression software (e.g., GraphPad Prism) .

Advanced: What computational methods are suitable for predicting this compound's off-target interactions?

Methodological Answer:
Leverage chemoproteomics (e.g., thermal proteome profiling) combined with machine learning algorithms (random forests, neural networks) trained on structural analogs. Use databases like ChEMBL or PubChem for cross-reactivity predictions. Validate hits via SPR-based binding assays or isothermal titration calorimetry .

Advanced: How to address ethical considerations in this compound studies involving human-derived tissues?

Methodological Answer:

  • Obtain IRB approval for tissue sourcing (e.g., surgical waste or biobanks).
  • Anonymize donor metadata and adhere to HIPAA/GDPR guidelines.
  • Include informed consent documentation for primary cell lines.
  • Perform risk-benefit analyses for translational studies, referencing the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Basic: What statistical methods are appropriate for analyzing this compound's synergistic effects with other antibiotics?

Methodological Answer:
Apply Chou-Talalay combination index (CI) analysis to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Use isobolograms for visual interpretation. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Report p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Advanced: How can interdisciplinary teams align this compound research objectives across microbiology and pharmacology?

Methodological Answer:

  • Hold consensus workshops to define shared metrics (e.g., MIC for microbiologists, AUC for pharmacologists).
  • Use unified data repositories (e.g., Figshare or Zenodo) for transparent data sharing.
  • Draft collaborative research plans with milestones aligned to journals like Antimicrobial Agents and Chemotherapy or Journal of Medicinal Chemistry, ensuring methods meet both fields’ standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.